molecular formula C13H19NO2 B2795963 4-[(Benzylamino)methyl]oxan-4-ol CAS No. 1310266-57-9

4-[(Benzylamino)methyl]oxan-4-ol

Cat. No.: B2795963
CAS No.: 1310266-57-9
M. Wt: 221.3
InChI Key: WJKYWZFSPJMADG-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[(benzylamino)methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-13(6-8-16-9-7-13)11-14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKYWZFSPJMADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzylamino)methyl]oxan-4-ol typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzylamino)methyl]oxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

4-[(Benzylamino)methyl]oxan-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Benzylamino)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylamino)methyl]oxan-4-ol
  • 4-[(Ethylamino)methyl]oxan-4-ol
  • 4-[(Propylamino)methyl]oxan-4-ol

Uniqueness

4-[(Benzylamino)methyl]oxan-4-ol is unique due to its specific benzylamine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-[(Benzylamino)methyl]oxan-4-ol, a compound with the CAS number 1310266-57-9, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a benzylamino group attached to a tetrahydrofuran derivative. Its chemical formula is C12_{12}H17_{17}N1_{1}O2_{2}, and it possesses various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate various signaling pathways, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : The compound may bind to specific receptors, influencing their activity and leading to downstream effects on cell signaling.

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Demonstrates activity against several bacterial strains.
Anti-inflammatory Reduces inflammation in vitro and in animal models.
Antioxidant Scavenges free radicals, potentially protecting cells from oxidative stress.

Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

Antimicrobial Effects

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.

Anti-inflammatory Properties

Research involving animal models demonstrated that treatment with this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound Biological Activity Notes
BenzylamineMild antimicrobial propertiesLess effective than this compound
Tetrahydrofuran derivativesLimited anticancer activityLacks the benzylamino moiety
Other oxanolsVariable biological activitiesOften less potent than this compound

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